3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

Description

Chemical Identity and Classification

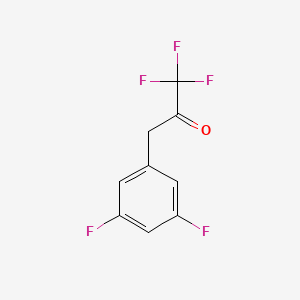

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated aromatic ketone with the molecular formula C₉H₅F₅O and a molecular weight of 224.13 g/mol . Its systematic IUPAC name, 3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-one , reflects its structural features: a trifluoromethyl ketone group (-COCF₃) attached to a 3,5-difluorophenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898787-49-0 | |

| SMILES | C1=C(C=C(C=C1F)F)CC(=O)C(F)(F)F | |

| InChI Key | YYGSSUXFNAKYFC-UHFFFAOYSA-N | |

| Density | 1.395 g/cm³ (calculated) |

The compound’s fluorinated aromatic and carbonyl groups confer unique electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry.

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry, particularly trifluoromethyl ketones (TFMKs), has been driven by their stability and bioactivity. Early fluorination methods, such as halogen exchange (e.g., Swarts reaction), laid the groundwork for modern synthesis. The compound’s structure aligns with advancements in the late 20th century, where fluorine incorporation became strategic for enhancing drug lipophilicity and metabolic stability. Industrial applications of fluorinated compounds, including refrigerants and polymers, further accelerated research into complex fluorinated ketones like 3-(3,5-difluorophenyl)-1,1,1-trifluoro-2-propanone.

Significance in Fluorinated Ketone Research

This compound exemplifies the role of fluorine substitution in modulating chemical reactivity:

- Electron-withdrawing effects : The trifluoromethyl group enhances ketone electrophilicity, facilitating nucleophilic additions.

- Lipophilicity : Fluorine atoms increase log P values, improving membrane permeability in bioactive molecules.

- Hydrate stabilization : The -COCF₃ group stabilizes tetrahedral intermediates, mimicking enzymatic transition states.

Studies on analogous TFMKs highlight their utility as enzyme inhibitors (e.g., proteases, histone deacetylases), underscoring this compound’s potential in drug discovery.

Current Research Landscape and Applications

Recent advances focus on synthetic methodologies and applications :

- Synthesis :

- Applications :

Table 1 summarizes key synthetic routes for fluorinated ketones:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogen exchange | SbF₃, HF | 60–80 | |

| HCF₃/KHMDS | Triglyme, −40°C | ≤92 | |

| Photoredox catalysis | Bromotrifluoroacetone, visible light | 75–85 |

These innovations highlight the compound’s relevance in modern chemistry and industry.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGSSUXFNAKYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645238 | |

| Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-49-0 | |

| Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3,5-difluorophenylboronic acid with trifluoromethyl ketone under specific conditions. One common method is the Suzuki coupling reaction, which is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can affect the breakdown of neurotransmitters like acetylcholine, thereby influencing various physiological processes.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

- Molecular Formula : C₁₀H₅F₅O₂

- Key Features : Contains two ketone groups (dione) and a trifluoromethyl substituent.

- Properties : Crystallographic data confirms a planar dione structure, enabling chelation with metal ions .

- Applications: Potential use in coordination chemistry or as a ligand due to its dual ketone functionality.

- Comparison : The additional ketone group enhances acidity and metal-binding capacity compared to the single ketone in the target compound .

1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

- Molecular Formula : C₁₂H₁₂F₂O₃

- Key Features : Includes a dioxolane ring, which may act as a protecting group for diols or ketones.

- Properties : Predicted boiling point of 327.5°C and density of 1.256 g/cm³ , suggesting higher thermal stability than the target compound .

- Applications : Likely a synthetic intermediate for pharmaceuticals.

Functional Analogs

(E)-1-(4-Hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one

- Molecular Formula : C₁₅H₁₀F₂O₂

- Key Features : α,β-unsaturated ketone (chalcone) with a 3,5-difluorophenyl group.

- Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with the target compound’s likely acylation-based route .

- Applications : Chalcones are studied for antimicrobial and anticancer activities due to their conjugated system.

- Comparison : The α,β-unsaturation enables Michael addition reactions, whereas the target compound’s saturated backbone limits such reactivity .

Application-Specific Analogs

(S)-3-(3,5-Difluorophenyl)-2-formamido-N-(4-methoxyphenyl)-N-methylpropanamide (I-4)

- Molecular Formula : C₁₈H₁₇F₂N₂O₃

- Key Features : Peptidomimetic with amide and methoxyphenyl groups.

- Applications : HIV-1 capsid binder, demonstrating bioactivity reliant on hydrogen bonding from the amide group .

- Comparison : The target compound lacks the amide functionality critical for protein interactions, limiting its direct pharmaceutical use but highlighting its role as a fluorinated precursor .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

Fluorination Impact : The 3,5-difluorophenyl moiety enhances metabolic stability and lipophilicity across all compared compounds, critical for drug design .

Functional Group Diversity : Ketones, amides, and unsaturated systems dictate reactivity and biological activity. For example, peptidomimetics leverage amides for target binding, while chalcones exploit conjugation for redox activity .

Synthetic Utility : The target compound’s trifluoromethyl group facilitates electrophilic substitutions, whereas dioxolane-containing analogs prioritize stability .

Biological Activity

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone (CAS No. 898787-49-0) is an organic compound characterized by its unique trifluoromethyl and difluorophenyl groups. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula: C₉H₅F₅O

- Molecular Weight: 224.13 g/mol

- Structure: The compound features a ketone functional group attached to a difluorophenyl moiety, which enhances its lipophilicity and metabolic stability.

Research indicates that 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially influencing various physiological processes related to cognition and muscle control .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: The compound binds to the active site of AChE, resulting in decreased breakdown of acetylcholine. This action is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's .

Neuroprotective Effects

Trifluoromethyl ketones have shown potential neuroprotective effects in various studies. For instance, related compounds have been reported to reduce apoptosis in cerebellar granule neurons under stress conditions . It is hypothesized that 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone may exhibit similar protective mechanisms.

Study on AChE Inhibition

A study conducted by researchers focused on the inhibitory effects of trifluoromethyl ketones on AChE. The findings indicated that these compounds could significantly enhance acetylcholine levels in vitro, suggesting potential applications in treating cognitive disorders .

Neuroprotective Research

Another research effort investigated the neuroprotective properties of trifluoromethyl ketones against low potassium-induced apoptosis in neuronal cultures. The results demonstrated that such compounds could mitigate neuronal death under stress conditions .

Data Table: Biological Activities Summary

Q & A

Q. In radiolabeling studies, what precautions ensure accurate quantification of metabolites derived from this compound?

- Answer: Use [¹⁸F]-labeled analogs synthesized via nucleophilic aromatic substitution. Employ radio-HPLC with a scintillation detector to separate metabolites. Validate methods using cold standards and correct for decay with half-life calculations (t₁/₂ = 109.7 min for ¹⁸F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.